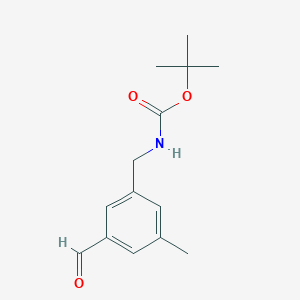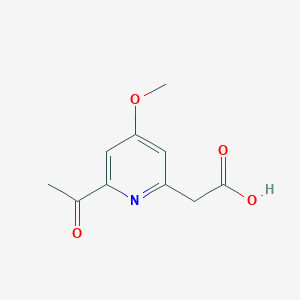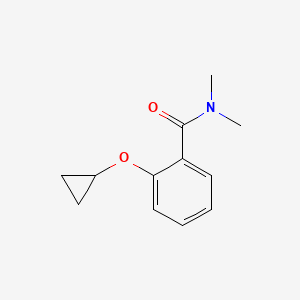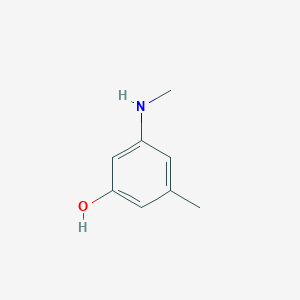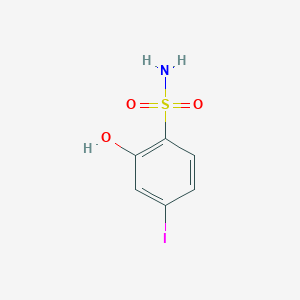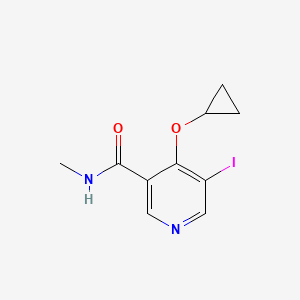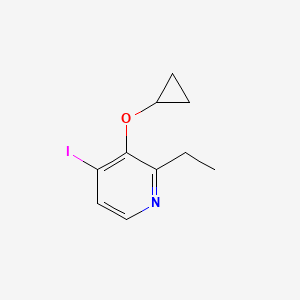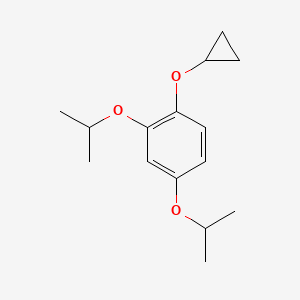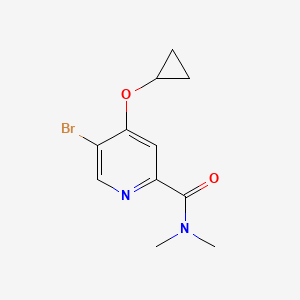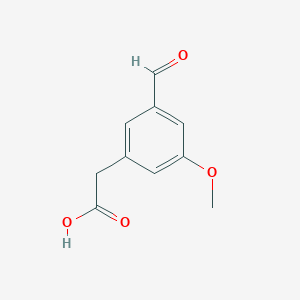
(3-Formyl-5-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Formyl-5-methoxyphenyl)acetic acid is an organic compound with a unique structure that includes a formyl group, a methoxy group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-5-methoxyphenyl)acetic acid typically involves the formylation of 5-methoxyphenylacetic acid. One common method is the Vilsmeier-Haack reaction, where 5-methoxyphenylacetic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (3-Formyl-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: (3-Carboxy-5-methoxyphenyl)acetic acid.
Reduction: (3-Hydroxymethyl-5-methoxyphenyl)acetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Formyl-5-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Formyl-5-methoxyphenyl)acetic acid depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes that recognize formyl or methoxy groups, leading to various biochemical effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, which can alter the compound’s activity and function.
Comparación Con Compuestos Similares
(3-Formyl-4-methoxyphenyl)acetic acid: Similar structure but with the methoxy group in a different position.
(3-Formyl-5-hydroxyphenyl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(3-Formyl-5-methoxybenzoic acid): Similar structure but with a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness: (3-Formyl-5-methoxyphenyl)acetic acid is unique due to the specific positioning of the formyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
2-(3-formyl-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9-3-7(5-10(12)13)2-8(4-9)6-11/h2-4,6H,5H2,1H3,(H,12,13) |
Clave InChI |
ZBMZZFLTRCZJKY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



